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Compound of Interest

Compound Name: 1-(4-Nitrophenyl)azepane

Cat. No.: B078035 Get Quote

This technical guide provides a comprehensive overview of the core physicochemical

properties, synthesis, and spectroscopic characterization of 1-(4-Nitrophenyl)azepane. The

information is intended for researchers, scientists, and professionals in the field of drug

development and materials science.

Core Physicochemical Data
1-(4-Nitrophenyl)azepane is a heterocyclic compound featuring a saturated seven-membered

azepane ring substituted with a 4-nitrophenyl group.[1] The presence of the nitro group, a

strong electron-withdrawing group, significantly influences its chemical properties and reactivity.

[1]
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Property Value Source

IUPAC Name 1-(4-nitrophenyl)azepane PubChem[2]

Molecular Formula C₁₂H₁₆N₂O₂ PubChem[2]

Molecular Weight 220.27 g/mol PubChem[2]

CAS Number 13663-23-5 PubChem[2]

Physical Form Solid Sigma-Aldrich[3]

Purity ≥95% Sigma-Aldrich[3]
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Synthesis and Characterization
The primary method for synthesizing 1-(4-nitrophenyl)azepane is through a Nucleophilic

Aromatic Substitution (SNAr) reaction.[1] This common and effective method involves the

reaction of azepane with a 4-nitrohalobenzene, such as 4-nitrochlorobenzene or 4-

fluoronitrobenzene.[1] The electron-withdrawing nitro group activates the aromatic ring,

facilitating the nucleophilic attack by the secondary amine of the azepane ring.

Experimental Protocols
Synthesis of 1-(4-Nitrophenyl)azepane via SNAr Reaction:

Materials: Azepane, 4-nitrochlorobenzene (or 4-fluoronitrobenzene), a suitable base (e.g.,

K₂CO₃, Cs₂CO₃), and a high-boiling point polar aprotic solvent (e.g., DMF, DMSO).

Procedure:
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To a solution of 4-nitrohalobenzene in the chosen solvent, add azepane and the base.

Heat the reaction mixture at an elevated temperature (e.g., 90-110°C) and monitor the

reaction progress using Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Pour the mixture into water and extract the product with a suitable organic solvent (e.g.,

ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain pure 1-(4-
nitrophenyl)azepane.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons in the range of δ 7.60–8.20 ppm. The protons on the nitrogen-adjacent

methylene groups (N-CH₂) of the azepane ring would appear around δ 2.70–2.90 ppm,

while the other azepane methylene protons would be observed at approximately δ 1.50–

1.70 ppm.[1]

¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, with the carbon

bearing the nitro group appearing at a characteristic downfield shift. The aliphatic carbons

of the azepane ring will resonate in the upfield region.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit strong characteristic absorption bands for the nitro group. The

asymmetric NO₂ stretch is typically observed around 1520 cm⁻¹, and the symmetric NO₂

stretch appears near 1350 cm⁻¹.[1]

Mass Spectrometry (MS):
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The mass spectrum will show the molecular ion peak corresponding to the molecular

weight of the compound (220.27 g/mol ).

Logical Workflow for Synthesis and
Characterization
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Caption: Workflow for the synthesis and characterization of 1-(4-Nitrophenyl)azepane.

Biological and Medicinal Context
The azepane ring is a significant structural motif in medicinal chemistry, present in numerous

FDA-approved drugs and biologically active compounds.[1][4][5] Azepane derivatives have

been investigated for a wide range of therapeutic applications, including as anticancer,

antibacterial, and antiviral agents.[1][5] The incorporation of the azepane scaffold provides a

flexible yet constrained seven-membered ring that can be modified to interact with various

biological targets.[1] While specific biological activities for 1-(4-nitrophenyl)azepane are not

extensively reported, its structural components suggest potential for further functionalization

and investigation in drug discovery programs. The nitroaromatic group can also be a key

pharmacophore or a precursor to an amino group, which can dramatically alter the compound's

biological properties.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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